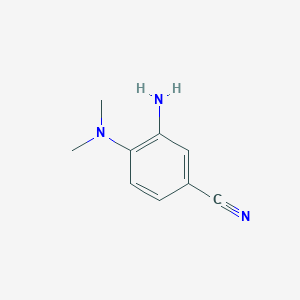
3-Amino-4-dimethylamino-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-dimethylamino-benzonitrile is an organic compound that belongs to the class of aminobenzonitriles. It is characterized by the presence of both amino and dimethylamino groups attached to a benzonitrile core. This compound is of significant interest due to its unique photophysical properties, particularly its ability to undergo intramolecular charge transfer, which results in dual fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-dimethylamino-benzonitrile typically involves the reaction of 4-dimethylaminobenzonitrile with an appropriate amine source. One common method is the nucleophilic aromatic substitution reaction where 4-dimethylaminobenzonitrile is treated with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-dimethylamino-benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
3-Amino-4-dimethylamino-benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a model compound in photophysical studies due to its dual fluorescence properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mécanisme D'action
The primary mechanism by which 3-Amino-4-dimethylamino-benzonitrile exerts its effects is through intramolecular charge transfer (ICT). Upon excitation, the electron density is transferred from the dimethylamino group to the benzonitrile moiety, resulting in dual fluorescence. This process is influenced by the twisting of the amino group around the carbon-nitrogen bond, which facilitates the charge transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylamino-benzonitrile: Similar in structure but lacks the additional amino group.
3-Aminobenzonitrile: Lacks the dimethylamino group, resulting in different photophysical properties.
4-Aminobenzonitrile: Similar but with the amino group in a different position, affecting its reactivity and properties.
Uniqueness
3-Amino-4-dimethylamino-benzonitrile is unique due to its dual fluorescence, which is not commonly observed in other similar compounds. This property makes it particularly valuable in photophysical studies and applications requiring precise fluorescence characteristics .
Propriétés
IUPAC Name |
3-amino-4-(dimethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYWINXSALIDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














